molecular formula C14H15ClN4O3 B10950594 4-chloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

4-chloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B10950594
M. Wt: 322.75 g/mol
InChI Key: DBFMOPAKDBNUOG-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide: is a chemical compound with the following molecular formula:

C12H14ClN5O3\text{C}_{12}\text{H}_{14}\text{ClN}_5\text{O}_3C12​H14​ClN5​O3​

. It contains a benzamide core substituted with a chloro group and a pyrazole ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One approach involves the condensation of 4-chlorobenzoyl chloride with 3,5-dimethyl-4-nitropyrazole in the presence of a base. The resulting intermediate is then treated with ammonia or an amine to yield the final product .

Reaction Conditions: The reaction conditions typically involve organic solvents (such as dichloromethane or chloroform) and mild temperatures. The choice of base and reaction time can influence the yield and purity of the compound.

Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions and purification steps ensures efficient production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to an amino group, leading to potential oxidation reactions.

    Substitution: The chloro group may participate in substitution reactions with nucleophiles.

    Reduction: Reduction of the nitro group to an amino group is another common transformation.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (catalytic), palladium on carbon (Pd/C), and a suitable solvent.

    Substitution: Alkali metal hydroxides (e.g., sodium hydroxide), aprotic solvents (e.g., DMF), and elevated temperatures.

Major Products: The major products depend on the specific reaction conditions. Reduction of the nitro group yields an amino derivative, while substitution reactions lead to various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.

    Medicine: May serve as a lead compound for drug development.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific biological target. It may interact with enzymes, receptors, or cellular pathways, affecting cellular processes.

Comparison with Similar Compounds

While no direct analogs were found for this specific compound, its unique combination of functional groups contributes to its distinct properties.

Properties

Molecular Formula

C14H15ClN4O3

Molecular Weight

322.75 g/mol

IUPAC Name

4-chloro-N-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C14H15ClN4O3/c1-9-13(19(21)22)10(2)18(17-9)8-7-16-14(20)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,20)

InChI Key

DBFMOPAKDBNUOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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